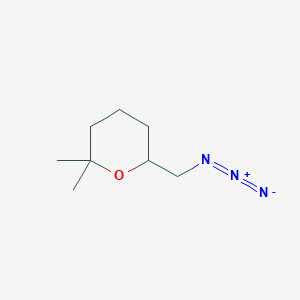
6-(Azidomethyl)-2,2-dimethyloxane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“6-(Azidomethyl)-2,2-dimethyloxane” likely contains an azide functional group attached to a methyl group, which is then attached to an oxane ring. The oxane ring is a six-membered ring containing one oxygen atom and five carbon atoms. The “2,2-dimethyl” indicates that there are two methyl groups attached to the second carbon of the oxane ring .
Molecular Structure Analysis
The molecular structure of “this compound” would likely be determined using techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
Azides are known to participate in a variety of chemical reactions, including click reactions like the Huisgen 1,3-dipolar cycloaddition .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” would likely be influenced by the presence of the azide group and the oxane ring .Mécanisme D'action
The mechanism of action of 6-(Azidomethyl)-2,2-dimethyloxane is complex and varies depending on the application. In general, this compound acts as a highly reactive intermediate that can undergo a variety of chemical reactions. For example, in bioconjugation, this compound reacts with a biomolecule to form a covalent bond. In click chemistry, this compound reacts with an alkyne to form a triazole bond.
Biochemical and Physiological Effects:
This compound has been shown to have a low toxicity profile and is generally well-tolerated in biological systems. However, it is important to note that this compound is highly reactive and can potentially cause damage to cells or tissues if not used appropriately. Additionally, the effects of this compound on biochemical and physiological systems are highly dependent on the specific application and context.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of using 6-(Azidomethyl)-2,2-dimethyloxane in lab experiments is its high reactivity and versatility. This compound can be used in a variety of chemical reactions and biological applications, making it a valuable tool for researchers. However, the high reactivity of this compound can also be a limitation, as it requires careful handling and storage to avoid unintended reactions.
Orientations Futures
There are many potential future directions for research involving 6-(Azidomethyl)-2,2-dimethyloxane. One area of interest is the development of new bioconjugation techniques that utilize this compound. Additionally, there is potential for the use of this compound in the development of new drug delivery systems or imaging techniques. Finally, further research is needed to fully understand the biochemical and physiological effects of this compound and to optimize its use in a variety of applications.
Méthodes De Synthèse
6-(Azidomethyl)-2,2-dimethyloxane can be synthesized using a variety of methods, including the reaction of 2,2-dimethyloxirane with sodium azide in the presence of a copper catalyst. This method has been shown to be highly efficient and yields a high purity product. Other methods of synthesis include the reaction of 2,2-dimethyloxirane with trimethylsilyl azide and the reaction of 2,2-dimethyloxirane with potassium azide in the presence of a crown ether.
Applications De Recherche Scientifique
6-(Azidomethyl)-2,2-dimethyloxane has a wide range of applications in scientific research, including the synthesis of new compounds, the study of biological systems, and the development of new technologies. One of the most significant applications of this compound is in the field of bioconjugation, where it is used to attach biomolecules to surfaces or other molecules. This compound has also been used in the development of new imaging techniques, such as photoaffinity labeling and click chemistry.
Safety and Hazards
Propriétés
IUPAC Name |
6-(azidomethyl)-2,2-dimethyloxane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3O/c1-8(2)5-3-4-7(12-8)6-10-11-9/h7H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHQGIIMICYAHDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC(O1)CN=[N+]=[N-])C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



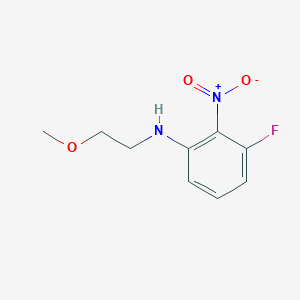
![2-{[1-(2H-1,3-benzodioxole-5-carbonyl)piperidin-4-yl]methyl}-6-(4-fluorophenyl)-2,3-dihydropyridazin-3-one](/img/structure/B2786145.png)
![N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-(N,N-diallylsulfamoyl)benzamide](/img/structure/B2786146.png)
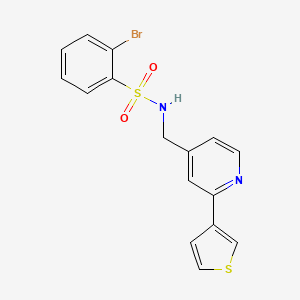
![[4-(3-Methylimidazol-4-yl)piperidin-1-yl]-(4-pyrrol-1-ylphenyl)methanone](/img/structure/B2786148.png)

![3-[(3-Methylbutanehydrazido)sulfonyl]benzene-1-sulfonyl fluoride](/img/structure/B2786151.png)

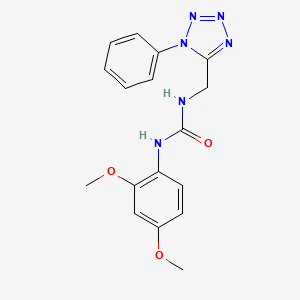
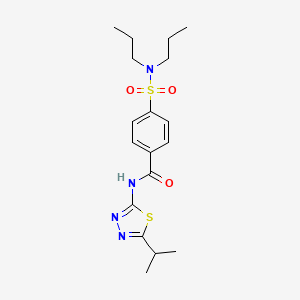
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(1,2,5-thiadiazol-3-yl)piperazine-1-carboxamide](/img/structure/B2786159.png)
